molecular formula C₅H₁₀O₅ B1146372 D-arabinopyranose CAS No. 28697-53-2

D-arabinopyranose

Cat. No. B1146372
CAS RN: 28697-53-2
M. Wt: 150.13
InChI Key:
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Description

Synthesis Analysis

The synthesis of D-arabinopyranose and its derivatives has been a subject of interest due to their importance in biochemistry and pharmaceuticals. For example, the enzymatic synthesis of L-arabinose esters from L-arabinopyranose and Divinyl Adipate demonstrates a two-step process involving enzymatic catalysis and radical polymerization (Borges & Balaban, 2014). Another study outlines the synthesis of orthogonally protected d-arabinopyranose as a C-glycosyl donor, highlighting an eight-step sequence starting from thiophenyl α-d-mannopyranoside (Osman, Larsen, & Simpson, 2009).

Molecular Structure Analysis

The structural analysis of D-arabinopyranose derivatives is crucial for understanding their chemical behavior. For instance, the X-ray crystal structure analysis of D-arabinopyranose derivatives provides insights into their molecular configuration and potential for chemical transformations (Osman, Larsen, & Simpson, 2009).

Chemical Reactions and Properties

D-arabinopyranose undergoes various chemical reactions, forming a wide range of derivatives with diverse properties. One study demonstrates the synthesis of 5-thio-D-arabinopyranose from D-pentono-1,4-lactones, showcasing the compound's potential in synthetic chemistry (Lalot, Stasik, Demailly, & Beaupère, 2003).

Physical Properties Analysis

The physical properties of D-arabinopyranose and its derivatives, such as density, viscosity, and ultrasonic velocity, offer insights into their solute-solvent interactions. These properties are studied through experimental measurements and quantum chemical calculations, contributing to our understanding of their behavior in solutions (Raman, Ponnuswamy, Kolandaivel, & Perumal, 2008).

Chemical Properties Analysis

The chemical properties of D-arabinopyranose, such as its reactivity and the formation of glycoconjugates, are crucial for its application in biochemistry and pharmaceuticals. The enzymatic synthesis of labeled or unlabeled GDP-D-arabinopyranoside highlights its role as a precursor for glycoconjugate synthesis, demonstrating the compound's versatility and importance (Park, Pastuszak, Mengeling, Turco, & Elbein, 1997).

Scientific Research Applications

  • Biosynthesis in Parasites : GDP-D-arabinopyranose is a precursor for D-arabinopyranose residues in glycoconjugates of certain trypanosomatid parasites. It's used in the biosynthesis of lipoarabinogalactan, a component in parasite cell walls (Schneider, Ferguson, & Nikolaev, 1995).

  • Structural Studies in Parasites : D-arabinopyranose is found in the glycoconjugates of parasites like Leishmania major and Crithidia fasciculata. Studies on lipoarabinogalactan from C. fasciculata, containing D-arabinopyranose, help understand parasite biochemistry (Schneider, Treumann, Milne, McConville, Zitzmann, & Ferguson, 1996).

  • Enzymatic Synthesis in Polymers : The enzymatic synthesis of L-arabinopyranose esters has been reported for the creation of polymers. This includes the transesterification of Divinyl Adipate with L-arabinose in various forms, demonstrating potential applications in material science (Borges & Balaban, 2014).

  • Intermolecular Association Studies : D-arabinopyranose has been studied for its intermolecular associations in aqueous solutions, contributing to our understanding of solute-solvent interactions (Raman, Ponnuswamy, Kolandaivel, & Perumal, 2008).

  • Antioxidant Activity in Polysaccharides : D-arabinopyranose residues are found in polysaccharides like those from Ganoderma capense. These polysaccharides exhibit antioxidant activities, indicating potential health-related applications (Huang, Li, Wan, Zhang, & Yan, 2015).

  • Role in Plant Polysaccharide Biosynthesis : UDP-arabinopyranose mutase, vital for the biosynthesis of plant polysaccharides, is studied for its role in converting UDP-arabinopyranose to UDP-arabinofuranose, essential for cell wall formation in plants (Konishi, Ohnishi-Kameyama, Funane, Miyazaki, Konishi, & Ishii, 2010).

  • Pollen Wall Morphogenesis in Rice : Research on UDP-arabinopyranose mutase 3 in rice has shown its requirement for pollen wall morphogenesis, highlighting the importance of D-arabinopyranose in reproductive development in plants (Sumiyoshi, Inamura, Nakamura, Aohara, Ishii, Satoh, & Iwai, 2015).

  • Sugar-Nucleotide Precursors in Spinach : Studies on spinach polysaccharides have revealed the incorporation of D-arabinopyranose in their structure, advancing our understanding of plant biochemistry (Fry & Northcote, 1983).

Future Directions

Research suggests that UAMs are required for Ara side chain biosynthesis in both RG-I and AXG in Solanaceae plants, and that arabinan-mediated cell wall networks might be important for normal leaf expansion . This opens up new avenues for research into the role of arabinose in plant development and the potential applications of this knowledge in agriculture and biotechnology .

properties

IUPAC Name

(3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316251
Record name D-Arabinopyranose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-arabinopyranose

CAS RN

28697-53-2
Record name D-Arabinopyranose
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Record name D-Arabinopyranose
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Record name D-Arabinopyranose
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Record name (3S,4R,5R)-oxane-2,3,4,5-tetrol
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Citations

For This Compound
650
Citations
P Schneider, MJ McConville, MA Ferguson - Journal of Biological …, 1994 - Elsevier
Protozoan parasites of the genus Leishmania synthesize a complex lipophosphoglycan (LPG), which is the major cell surface macromolecule. The LPG from Leishmania major contains …
Number of citations: 30 www.sciencedirect.com
P Schneider, A Nikolaev, MA Ferguson - Biochemical Journal, 1995 - portlandpress.com
… GDP-D-arabinopyranose (GDP-D-Ara) is the precursor of the uncommon D-arabinopyranose residues present in the glycoconjugates of a few trypanosomatid parasites. Biosynthetic …
Number of citations: 11 portlandpress.com
HG Fletcher Jr, HW Diehl - The Journal of Organic Chemistry, 1965 - ACS Publications
… simple synthesis of 2,3,5-tri-O-benzyl-D-arabinofuranose (I)3·6 and being in need of 4-O-methyl-D-arabinopyranose (IX), we have investigated this synthetic approach (see Scheme I). …
Number of citations: 11 pubs.acs.org
H Osman, DS Larsen, J Simpson - Tetrahedron, 2009 - Elsevier
1,3-Di-O-acetyl-4-O-benzyl-2,6-dideoxy-d-arabinopyranose (11) was synthesised from thiophenyl α-d-mannopyranoside (21) in an eight-step sequence. Tosylation of 21 and …
Number of citations: 10 www.sciencedirect.com
BA Wolucka - The FEBS journal, 2008 - Wiley Online Library
… In contrast with Araf, which is present exclusively in bacteria, d-arabinopyranose is found in … In agreement, GDP-d-arabinopyranose is the precursor of d-arabinopyranose residues …
Number of citations: 182 febs.onlinelibrary.wiley.com
HS Isbell, HL Frush, JD Moyer - Journal of Research of the …, 1968 - ncbi.nlm.nih.gov
… Crystalline 3-O-α-d-glucopyranosyl-α-d-arabinopyranose monohydrate, mp 120 to 121 C, and 3-O-α-d-gluecopyranosyl-β-d-arabinopyranose, mp 155 to 157 C, were prepared from a …
Number of citations: 7 www.ncbi.nlm.nih.gov
J Lalot, I Stasik, G Demailly, D Beaupère - Carbohydrate research, 2003 - Elsevier
5-Thio-d-arabinopyranose (5) and 5-thio-d-xylopyranose (10) were synthesized from the corresponding d-pentono-1,4-lactones. After regioselective bromination at C-5, transformation …
Number of citations: 15 www.sciencedirect.com
ID Konstantinova, KV Antonov, IV Fateev… - …, 2011 - thieme-connect.com
… was prepared as a mixture with β-d-arabinopyranose 1-phosphate, starting from peracyl … by PNP pointing to the inertia of β-d-arabinopyranose 1-phosphate in regard to PNP. Reaction …
Number of citations: 32 www.thieme-connect.com
TL Lowary - Journal of carbohydrate chemistry, 2002 - Taylor & Francis
… exists in nature in all possible absolute and ring configurations, namely, d-arabinofuranose (d-Araf), l-arabinofuranose (l-Araf), l-arabinopyranose (l-Arap), and d-arabinopyranose (d-…
Number of citations: 27 www.tandfonline.com
RS Wright, HG Khorana - Journal of the American Chemical …, 1958 - ACS Publications
… For the preparation of D-arabinopyranose 1phosphate, D-… D-arabinopyranose 1-phosphate which was first isolated as … Similarly, our synthetic D-arabinopyranose 1-phosphate ([a]o …
Number of citations: 41 pubs.acs.org

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